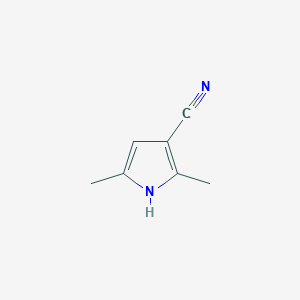

2,5-dimethyl-1H-pyrrole-3-carbonitrile

説明

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Chemistry Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the field of organic chemistry. nih.gov The pyrrole nucleus is a privileged scaffold found in a vast array of natural products essential to life, such as heme and chlorophyll. Its derivatives are integral to medicinal chemistry and materials science. nih.gov The aromatic nature of the pyrrole ring allows it to undergo various chemical transformations, making it a versatile building block for the synthesis of complex molecules. nih.gov

In modern research, pyrrole-based compounds are central to the development of new pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents. nih.gov Furthermore, the unique electronic properties of pyrroles have led to their application in the creation of advanced materials like organic conductors and light-emitting diodes. The continuous development of novel synthetic methodologies, such as multicomponent reactions and transition-metal-catalyzed couplings, has expanded the accessibility and diversity of substituted pyrroles, further cementing their importance in contemporary chemical research. nih.govmit.edu

Overview of Carbonitrile-Substituted Pyrrole Systems

The introduction of a carbonitrile (-C≡N) group onto the pyrrole ring gives rise to cyanopyrroles, a subclass of compounds with distinct chemical reactivity and biological significance. The strongly electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the pyrrole ring, affecting its reactivity in substitution reactions. rsc.org

Carbonitrile-substituted pyrroles are valuable intermediates in organic synthesis. The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amines, or amides, providing a gateway to a wide range of other heterocyclic systems. researchgate.net For instance, 2-amino-3-cyanopyrroles are recognized as key precursors for synthesizing various fused heterocyclic compounds. researchgate.netrsc.org From a medicinal chemistry perspective, cyanopyrrole derivatives have shown promise as potent biological agents. Notably, certain 2-cyanopyrrole derivatives have been investigated as effective tyrosinase inhibitors, indicating their potential application in cosmetics and treatments for pigmentation disorders. frontiersin.org

Specific Research Focus on 2,5-Dimethyl-1H-pyrrole-3-carbonitrile within the Pyrrole Landscape

Within the diverse family of cyanopyrroles, this compound is a compound of specific interest due to its defined substitution pattern. The presence of methyl groups at the 2- and 5-positions sterically protects the alpha-positions of the ring, directing chemical reactivity towards the nitrogen atom or the remaining unsubstituted beta-position.

While extensive, dedicated research on the applications of this compound is not widely documented in publicly available literature, its structure is representative of a class of highly substituted pyrroles that are targets in synthetic chemistry. The synthesis of such polysubstituted pyrroles often requires multi-step procedures or specialized multicomponent reactions. For example, the Paal-Knorr synthesis is a classic method for preparing 2,5-dimethylpyrroles from 2,5-hexanedione (B30556). mdpi.com The subsequent introduction of a carbonitrile group at the 3-position presents a synthetic challenge that highlights the ongoing research into the selective functionalization of the pyrrole core.

The physical and chemical properties of this compound are well-defined, providing a basis for its potential use as a building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 26187-29-1 |

| Topological Polar Surface Area | 39.6 Ų |

| Complexity | 144 |

This interactive data table is based on computed properties from public chemical databases.

Spectroscopic analysis is crucial for the characterization of such compounds. Studies on related cyanopyrroles show that the position of the cyano group significantly impacts the NH stretching frequency in infrared (IR) spectroscopy and influences the electronic transitions observed in ultraviolet-visible (UV-Vis) spectroscopy. rsc.org For this compound, the nitrile group would be expected to exhibit a characteristic sharp absorption band in the IR spectrum around 2200-2260 cm⁻¹.

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSMKTGDBPDVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447094 | |

| Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26187-29-1 | |

| Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethyl 1h Pyrrole 3 Carbonitrile and Its Derivatives

Historical and Classical Synthetic Routes to Pyrrole-3-carbonitriles

The foundational methods for constructing the pyrrole (B145914) core have been adapted and refined over many decades to allow for the introduction of specific functional groups, including the carbonitrile moiety.

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, traditionally involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.orgpharmaguideline.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

While effective, classical Paal-Knorr conditions often require harsh conditions, such as prolonged heating in acid, which can be detrimental to sensitive functional groups. rgmcet.edu.inresearchgate.net This has spurred the development of numerous modern variants that employ milder and more efficient conditions. These advancements often focus on green chemistry principles, utilizing environmentally benign catalysts and solvents. nih.govlucp.net For example, iron(III) chloride has been used as a catalyst for Paal-Knorr condensations in water, providing good to excellent yields under mild conditions. organic-chemistry.org Other modifications have successfully employed catalysts like bismuth nitrate, iodine, citric acid, or saccharin, with some procedures being performed solvent-free at room temperature or with microwave assistance. rgmcet.edu.inresearchgate.netnih.gov

A highly effective and concise route to functionalized pyrrole-3-carbonitriles involves a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles (such as malononitrile (B47326) derivatives), and primary amines. nih.govmdpi.com This method is notable for its high atom efficiency, with water being the only byproduct. nih.gov The reaction, typically catalyzed by acetic acid in ethanol (B145695) at moderate temperatures (e.g., 70°C), provides a direct pathway to N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.govnih.gov This strategy has been successfully applied to the synthesis of various pyrrole-based drug candidates. mdpi.comntu.edu.sg

The versatility of this reaction allows for the creation of diverse libraries of pyrrole compounds by simply varying the three starting components. nih.gov For instance, the reaction can accommodate a range of primary amines and oxoacetonitriles, leading to a variety of substitution patterns on the final pyrrole product. nih.gov

| α-Hydroxyketone Precursor | Oxoacetonitrile | Primary Amine | Yield |

|---|---|---|---|

| D-(+)-Fructose | Benzoylacetonitrile | Benzylamine | 77% |

| D-(+)-Fructose | Benzoylacetonitrile | Cyclohexylamine | 72% |

| D-(+)-Fructose | 3-Oxobutanenitrile | 2-Phenylethylamine | 71% |

Targeted Synthesis of the 2,5-Dimethyl-1H-pyrrole-3-carbonitrile Core

Synthesizing the specific this compound structure requires methods that can precisely install the methyl groups at the 2- and 5-positions while incorporating the carbonitrile at the 3-position.

Acetonylacetone (hexane-2,5-dione) is the quintessential 1,4-dicarbonyl precursor for the synthesis of 2,5-dimethylpyrroles via the Paal-Knorr reaction. orgsyn.org The reaction of acetonylacetone with an ammonia source, such as ammonium (B1175870) carbonate or ammonium acetate, efficiently produces the 2,5-dimethylpyrrole scaffold. orgsyn.org A well-established procedure involves heating acetonylacetone with ammonium carbonate, which serves as the source of ammonia, to yield 2,5-dimethylpyrrole in high yields (81-86%). orgsyn.org

To introduce the 3-carbonitrile group, this classical approach can be modified. A multicomponent reaction involving acetonylacetone, an ammonia source, and a reagent that can introduce the cyano group, such as malononitrile, represents a direct approach. This strategy combines the principles of the Paal-Knorr synthesis with other condensation reactions to build the fully substituted pyrrole ring in a single step.

Modern organic synthesis emphasizes efficiency and simplicity, leading to the development of facile, often one-pot, multicomponent reactions for constructing complex molecules like pyrrole-3-carbonitriles. One such strategy involves the reaction of nitroepoxides, primary amines, and malononitrile. rsc.org This method provides a straightforward route to 2-amino-4-methyl-1,5-disubstituted-1H-pyrrole-3-carbonitriles in good yields. rsc.org

Another approach is the cyclocondensation of enones with α-aminonitriles. nih.gov This reaction can lead to 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can subsequently be converted to fully aromatic pyrroles. nih.govfigshare.com The key step is believed to be a 6π-electrocyclic ring closure of a pentadienyl anion intermediate. nih.gov These methods highlight the power of designing reaction cascades where multiple bonds are formed in a single operation, avoiding lengthy isolation and purification steps for intermediates.

Advanced Synthetic Strategies for Functionalized Pyrrole-3-carbonitriles

Beyond classical methods, a range of advanced synthetic strategies have been developed to access functionalized pyrrole-3-carbonitriles, often offering unique reactivity or milder conditions.

Lewis Acid Catalysis: Novel multicomponent reactions catalyzed by Lewis acids such as tris(pentafluorophenyl)borane, B(C6F5)3, have been reported. These reactions can assemble highly functionalized pyrroles from vicinal tricarbonyl compounds, enamines, and various nucleophiles, allowing for the direct installation of diverse functional groups. rsc.org

Photoredox Catalysis: The use of visible-light photoredox catalysis has enabled new synthetic pathways. For example, the condensation of aryl azides and aldehydes, promoted by ruthenium(II) catalysis and blue LED light, allows for the regioselective preparation of 1,3,4-trisubstituted pyrroles. nih.gov

Ring Contraction Reactions: Unconventional routes, such as the Cadogan reaction, can also yield pyrrole-3-carbonitriles. In one reported instance, the phosphite-mediated reduction of a 2-aryl-3-nitropyridine led to a ring contraction, producing a 2-aryl-1H-pyrrole-3-carbonitrile as a byproduct. mdpi.comresearchgate.net The proposed mechanism involves the formation of a nitrene intermediate, followed by ring-opening and a subsequent cyclization to form the five-membered pyrrole ring. mdpi.com

These advanced methods provide powerful tools for organic chemists, enabling the synthesis of complex pyrrole structures that may be difficult to access through traditional means.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the construction of heterocyclic systems. pensoft.net The application of microwave irradiation to the Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been shown to be particularly effective. pensoft.netnih.gov This approach significantly reduces reaction times compared to conventional heating methods. nih.gov

For instance, the synthesis of N-substituted 2,5-dimethylpyrroles from 2,5-hexanedione (B30556) and various primary amines can be efficiently achieved under microwave irradiation. pensoft.net The use of catalysts such as N-bromosuccinimide (NBS) in solvent-free conditions has been reported to furnish the desired pyrrole derivatives in a matter of minutes. pensoft.net While direct microwave-assisted synthesis of this compound is not extensively documented, the principles of microwave-assisted Paal-Knorr synthesis are readily applicable to the formation of the 2,5-dimethylpyrrole core, which can then be further functionalized.

The primary advantage of microwave-assisted synthesis is the dramatic reduction in reaction time, often from hours to minutes, and frequently leading to higher product yields. nih.gov

| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Reference |

| 2,5-Hexanedione, Primary Amine | N-Bromosuccinimide, Microwave | N-Substituted 2,5-dimethylpyrrole | 8 minutes | High | pensoft.net |

| Acetonylacetone, Primary Amines | Microwave Irradiation | N-Substituted 2,5-dimethylpyrroles | Significantly Reduced | High | nih.gov |

Multi-Component and One-Pot Reaction Approaches

Multi-component reactions (MCRs) and one-pot syntheses offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.govntu.edu.sg A notable example is the one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov This method, catalyzed by acetic acid, proceeds with high selectivity and in good to excellent yields. nih.gov

This strategy has been successfully applied to the synthesis of various pyrrole-based drug candidates. ntu.edu.sg Although a direct synthesis of this compound using this specific MCR has not been detailed, the methodology is highly adaptable. By selecting the appropriate α-hydroxyketone (e.g., 3-hydroxy-2-butanone) and an oxoacetonitrile, it is conceivable to construct the desired this compound scaffold.

Another multi-component approach involves the reaction of nitroepoxides, amines, and malononitrile to afford N-substituted 2-amino-3-cyanopyrroles. rsc.org These MCRs provide rapid access to densely functionalized pyrroles and are amenable to the creation of libraries of compounds for biological screening. ntu.edu.sgrsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Scope | Yield | Reference |

| α-Hydroxyketones | Oxoacetonitriles | Primary Amines | Acetic Acid/Ethanol | N-substituted 2,3,5-functionalized 3-cyanopyrroles | 53-90% | nih.gov |

| Nitroepoxides | Amines | Malononitrile | K2CO3/Methanol | N-substituted 2-amino-3-cyanopyrroles | High | rsc.org |

Cathodic Reduction Methods for Pyrrole-3-carbonitrile Synthesis

Electrochemical methods represent a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents. While the direct cathodic reduction to form this compound is not well-documented, electrochemical syntheses of polysubstituted pyrroles have been reported. researchgate.net These methods often proceed via radical addition reactions and can be performed in one-pot, multi-component systems. researchgate.net

For example, an efficient electrochemical synthesis of 1,2,3-trisubstituted pyrroles has been developed from the one-pot, three-component reaction of β-dicarbonyl compounds, aldehydes, and amines. researchgate.net This reaction is believed to proceed through a β-enamino ketone intermediate and a radical addition pathway. researchgate.net The application of such electrochemical methods to the synthesis of specifically substituted pyrrole-3-carbonitriles is an area of ongoing research.

Strategies for Derivatization at the Pyrrole Nitrogen (N-substitution)

The functionalization of the pyrrole nitrogen is a key strategy for modulating the biological and physical properties of pyrrole-containing compounds. The Paal-Knorr synthesis is a cornerstone for the preparation of N-substituted 2,5-dimethylpyrroles. researchgate.netchemistry-online.com This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine. researchgate.net

The reaction is versatile and can be carried out under various conditions, including in water, which serves as an environmentally benign solvent. researchgate.net A wide range of aliphatic and aromatic primary amines can be used, leading to a diverse array of N-substituted 2,5-dimethylpyrrole derivatives in good to excellent yields. researchgate.net

While the Paal-Knorr reaction is typically used to construct the N-substituted pyrrole ring in one step, N-alkylation of a pre-formed pyrrole ring is also a viable strategy, although less common for this specific substitution pattern.

| 1,4-Dicarbonyl Compound | Amine | Solvent | Product | Yield | Reference |

| Hexane-2,5-dione | Various aliphatic and aromatic amines | Water | N-substituted 2,5-dimethyl pyrroles | Good to excellent | researchgate.net |

| Hexane-2,5-dione | Aniline (B41778) | Methanol/HCl | 2,5-dimethyl-1-phenylpyrrole | ~52% | chemistry-online.com |

Functional Group Transformations of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the chemical diversity of pyrrole derivatives. libretexts.orgchemistrysteps.com The most common transformations of the nitrile group in the context of pyrrole-3-carbonitriles are hydrolysis and reduction.

Hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.orgechemi.comstackexchange.com Acid- or base-catalyzed hydrolysis with controlled conditions can yield the corresponding 2,5-dimethyl-1H-pyrrole-3-carboxamide. echemi.comstackexchange.com More vigorous hydrolysis will lead to the formation of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. libretexts.org

Reduction of the nitrile group provides access to the corresponding aminomethylpyrrole. chemistrysteps.com Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are typically employed for this transformation, converting the cyano group into a primary amine. chemistrysteps.com

| Starting Material | Reagents and Conditions | Product | Reference |

| Pyrrole-3-carbonitrile | H2O, H+ or OH- (controlled) | Pyrrole-3-carboxamide | echemi.comstackexchange.com |

| Pyrrole-3-carbonitrile | H2O, H+ or OH- (vigorous) | Pyrrole-3-carboxylic acid | libretexts.org |

| Pyrrole-3-carbonitrile | LiAlH4, then H2O | (Pyrrol-3-yl)methanamine | chemistrysteps.com |

Ring Transformations and Contractions Leading to Pyrrole Derivatives

In addition to the direct construction of the pyrrole ring, ring transformation and contraction reactions of other heterocyclic systems can also provide access to pyrrole derivatives. For instance, the conversion of pyridines to pyrroles has been reported, offering an alternative synthetic route. mdpi.com

A notable example involves the Cadogan reaction of 2-aryl-3-nitropyridines, which can lead to a ring contraction to form a pyrrole-3-carbonitrile derivative as a side product. mdpi.com This transformation is thought to proceed through a nitrene intermediate, followed by ring opening and subsequent cyclization. mdpi.com

Another approach involves the rearrangement of isoxazoles to pyrroles. rsc.org While less common, these ring transformation strategies can provide access to unique substitution patterns on the pyrrole ring that may be difficult to achieve through more traditional methods.

Chemical Reactivity and Transformation Studies of 2,5 Dimethyl 1h Pyrrole 3 Carbonitrile Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich five-membered aromatic heterocycle, which makes it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. pearson.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the ring's nucleophilicity. pearson.com In the case of 2,5-dimethyl-1H-pyrrole-3-carbonitrile, the reactivity is modulated by the substituents present. The methyl groups at positions C2 and C5 are electron-donating, thereby activating the ring for electrophilic attack. Conversely, the carbonitrile group at the C3 position is strongly electron-withdrawing, which deactivates the ring.

| Substituent | Position | Electronic Effect | Influence on EAS |

|---|---|---|---|

| -CH₃ | 2 and 5 | Electron-Donating (Inductive and Hyperconjugation) | Activating |

| -CN | 3 | Electron-Withdrawing (Inductive and Resonance) | Deactivating |

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, reduction, hydrolysis, and cycloadditions.

While the outline specifies nucleophilic substitution, the more characteristic reaction of a nitrile is nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond. This pathway allows for the synthesis of ketones. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), act as potent nucleophiles that attack the nitrile carbon. libretexts.org This addition forms an intermediate imine anion salt. Subsequent acidic workup hydrolyzes the imine intermediate to a ketone, providing a valuable method for C-C bond formation. libretexts.org For example, the reaction of this compound with a Grignard reagent would yield a 3-acyl-2,5-dimethyl-1H-pyrrole.

| Nucleophile (Reagent) | Intermediate | Final Product (after Hydrolysis) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine Anion Salt | Ketone (3-Acyl-2,5-dimethyl-1H-pyrrole) |

| Organolithium (R-Li) | Imine Anion Salt | Ketone (3-Acyl-2,5-dimethyl-1H-pyrrole) |

The nitrile group can be readily reduced to a primary amine. This transformation is a fundamental route for synthesizing amines and can be accomplished using several powerful reducing agents. libretexts.orglibretexts.org Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, achieving the reduction in high yield after an aqueous workup. libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Alternatively, catalytic hydrogenation offers another effective method. This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel (Ni). libretexts.org The reaction typically requires elevated temperature and pressure. libretexts.org Both methods convert this compound into (2,5-dimethyl-1H-pyrrol-3-yl)methanamine. Furthermore, partial reduction to an aldehyde can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by a hydrolytic workup. libretexts.org

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄), then H₂O | Ethereal solvent (e.g., THF, Et₂O) | (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine (Primary Amine) |

| H₂ / Metal Catalyst (Pd, Pt, or Ni) | High pressure, elevated temperature | (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine (Primary Amine) |

| DIBAL-H, then H₃O⁺ | Low temperature (e.g., -78 °C) | 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (Aldehyde) |

The hydrolysis of nitriles is a stepwise process that can be controlled to yield either a carboxamide or a carboxylic acid. chemistrysteps.com Partial hydrolysis under carefully controlled conditions affords the corresponding carboxamide. This transformation can be achieved using either acid or base catalysis, where water acts as the nucleophile. lumenlearning.com

In acid-catalyzed hydrolysis, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by water. lumenlearning.com A subsequent tautomerization of the intermediate imidic acid yields the more stable amide. chemistrysteps.com Similarly, under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com To isolate the carboxamide, milder conditions (e.g., lower temperatures, controlled pH) are employed to prevent further hydrolysis to the carboxylic acid. The product of this partial hydrolysis is 2,5-dimethyl-1H-pyrrole-3-carboxamide.

The nitrile functional group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. wikipedia.org A prominent example is the reaction with azides (a 1,3-dipole), which leads to the formation of a tetrazole ring. This type of reaction, often termed a [3+2] cycloaddition, is a powerful tool for synthesizing highly functionalized heterocyclic systems. nih.gov

The reaction of this compound with an azide (B81097), such as sodium azide (NaN₃) often in the presence of a Lewis acid or an ammonium (B1175870) salt, or with an organic azide (R-N₃), would yield a 5-substituted tetrazole. The product would be 5-(2,5-dimethyl-1H-pyrrol-3-yl)tetrazole. This reaction expands the synthetic utility of the pyrrole nitrile by enabling its conversion into a different, medicinally relevant heterocyclic core.

Mechanistic Investigations of Reaction Pathways

The formation of the this compound core and its derivatives can proceed through complex reaction pathways. Mechanistic studies have been crucial in elucidating the transient species and transformation sequences involved. Investigations have pointed towards the involvement of highly reactive intermediates like nitrenes, subsequent ring-opening and closure events, and pericyclic reactions such as electrocyclization.

Studies Involving Nitrene Intermediates and Ring Opening

The generation of pyrrole rings from other heterocyclic systems, such as pyridines, can involve a ring contraction mechanism wherein nitrene intermediates play a pivotal role. mdpi.combohrium.com This pathway is particularly relevant in reactions like the Cadogan reaction, where reductive cyclization of nitro compounds is performed. mdpi.com

In the context of forming a pyrrole-3-carbonitrile derivative, a proposed mechanism originates from a 2-aryl-3-nitropyridine precursor. mdpi.comresearchgate.net The reaction, typically conducted with a deoxygenating agent like a phosphite (B83602), is hypothesized to proceed through the following steps:

Nitrene Formation: The initial step is the stepwise deoxygenation of the nitro group on the pyridine (B92270) ring by the phosphite reagent. This process leads to the formation of a highly reactive pyridyl-nitrene intermediate. mdpi.comresearchgate.net

Ring Opening: The unstable pyridyl-nitrene undergoes a rapid ring-opening event. This transformation results in the formation of a carbene species that is stabilized by an adjacent aryl group and a cyanoacrylimine substituent. mdpi.com This carbene can also be described as a 1,2-dipole. mdpi.com

Cyclization and Tautomerization: The final phase involves the cyclization of the carbene intermediate. The carbene/carbanion attacks the acrylimine segment to form a five-membered ring, yielding a 3-H-3-cyanopyrrole. A subsequent tautomerization leads to the stable, aromatic 1H-pyrrole-3-carbonitrile product. mdpi.com

This ring contraction pathway, from a six-membered pyridine ring to a five-membered pyrrole ring, highlights a complex series of transformations initiated by the nitrene intermediate. mdpi.com While aryl nitrenes can also lead to ring expansion products, the formation of pyrrole-carbonitriles represents a significant ring-contraction pathway. rsc.orgamazonaws.comwikipedia.org

| Step | Precursor/Intermediate | Key Transformation | Resulting Species |

|---|---|---|---|

| 1 | 2-Aryl-3-nitropyridine | Stepwise deoxygenation | Pyridyl-nitrene |

| 2 | Pyridyl-nitrene | Ring opening | Carbene/1,2-dipole |

| 3 | Carbene/1,2-dipole | Intramolecular cyclization | 3-H-3-cyanopyrrole |

| 4 | 3-H-3-cyanopyrrole | Tautomerization | 1H-Pyrrole-3-carbonitrile |

Anionic Electrocyclization Mechanisms

While mechanistic studies have suggested the possibility of anionic electrocyclization pathways in the formation of certain pyrrole derivatives, detailed investigations into these specific mechanisms are not extensively documented in the context of this compound. mdpi.com However, the broader field of pyrrole synthesis provides significant insights into the role of electrocyclic reactions, which are crucial pericyclic processes in ring formation. These studies often focus on thermal or photochemical 6π- or 4π-electrocyclization reactions involving neutral or cationic intermediates.

A well-documented example is the synthesis of polysubstituted pyrroles via a consecutive 6π-electrocyclization and ring-contraction sequence. nih.gov This pathway does not involve an anionic intermediate but illustrates the principles of electrocyclic ring closure in forming the pyrrole core. The mechanism proceeds as follows:

Sulfilimine Formation: A 1,3-diene reacts with an amine source, like chloramine-T, to form a sulfilimine intermediate. nih.gov

6π-Electrocyclization: This sulfilimine intermediate undergoes a thermal 6π-electrocyclization to form a cyclic 2,3-dihydrothiazine. DFT calculations have shown this step to have a moderate activation barrier (e.g., ΔG‡ = 13.5 kcal/mol). nih.gov

Ring Contraction: The dihydrothiazine intermediate then undergoes a facile ring contraction through a 1,2-aza shift, which has a very low activation energy, to yield a thermodynamically favored 2,5-dihydropyrrole. nih.gov

Aromatization: The final step is the elimination of a side group to generate the aromatic pyrrole ring. nih.gov

Another relevant electrocyclic pathway involves the 4π-electrocyclization of a 1-azapentadienyl cation. acs.org In this acid-catalyzed reaction, the elimination of a water molecule from a 1-azapenta-1,4-diene-3-ol generates the delocalized cation. This cation adopts a "U" conformation, which then undergoes a conrotatory 4π-electrocyclization to form a pyrrolium cation. Subsequent deprotonation leads to the aromatic pyrrole. acs.org Quantum chemical calculations support this as a conrotatory Möbius-type electrocyclic ring-closure. acs.org

Although these examples are not strictly "anionic," they underscore the importance of electrocyclization as a powerful and mechanistically significant strategy for constructing the pyrrole ring system.

| Substituent Group on Pyrrole | Product | Yield (%) |

|---|---|---|

| Nitro (p-NO₂) | 9e | 63 |

| Trifluoromethyl (p-CF₃) | 9f | 64 |

| Chloride (p-Cl) | 9g | 78 |

| Fluoride (p-F) | 9h | 74 |

| Bromide (p-Br) | 9i | 69 |

| Tertiary Amide | 9j | 65 |

| Aldehyde | 9k | 59 |

Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethyl 1h Pyrrole 3 Carbonitrile and Analogs

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2,5-dimethyl-1H-pyrrole-3-carbonitrile. Reversed-phase (RP) HPLC is the most common modality employed for this class of compounds, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that the separation of pyrrole (B145914) derivatives is typically achieved using C18 columns. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and resolution. sielc.comsielc.comsielc.com For instance, a typical analysis of a structurally similar compound, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, employs a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The selection of an appropriate solvent gradient or isocratic elution allows for the effective separation of the target compound from impurities and starting materials. Detection is commonly performed using a UV/Vis detector, as the pyrrole ring system possesses a chromophore that absorbs in the ultraviolet range. nih.gov

Below is a representative data table illustrating typical parameters for an RP-HPLC method suitable for the analysis of this compound, based on methods developed for analogous compounds.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

This method allows for the determination of the purity of this compound and can be validated according to ICH guidelines to assess parameters such as linearity, precision, accuracy, and selectivity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For pyrrole derivatives, the transition from HPLC to UPLC is a logical step for improving analytical efficiency. sielc.comsielc.comsielc.com A UPLC method for a pyrrole-containing ester derivative has been developed using a gradient elution on a C18 column (3.5 µm particle size) with a mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile. nih.gov This demonstrates the applicability of UPLC for achieving rapid and efficient separation of this class of heterocyclic compounds. The principles of separation remain the same as in HPLC, primarily based on the partitioning of the analyte between the stationary and mobile phases.

The enhanced resolution of UPLC is particularly advantageous for separating closely related analogs or degradation products from the main compound peak. The increased speed is beneficial for high-throughput screening applications.

Table 2: Representative UPLC Parameters for High-Throughput Analysis

| Parameter | Value |

|---|---|

| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 2 µL |

The development of such UPLC methods, validated for their accuracy and precision, is crucial for the stringent quality control required in the synthesis and characterization of this compound and its analogs. nih.gov

Computational and Theoretical Investigations of 2,5 Dimethyl 1h Pyrrole 3 Carbonitrile Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic characteristics of pyrrole-based systems due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and a variety of electronic properties that govern the molecule's reactivity and stability.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. irjweb.com For substituted pyrroles, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. In 2,5-dimethyl-1H-pyrrole-3-carbonitrile, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) ring, while the LUMO is likely concentrated around the electron-withdrawing nitrile group.

Table 1: Conceptual Frontier Molecular Orbital Properties This table is illustrative and shows the type of data obtained from FMO analysis.

| Parameter | Description | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher energy value suggests stronger electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower energy value suggests stronger electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group and the pyrrole ring's π-system, with positive potential near the hydrogen atom on the pyrrole nitrogen.

To quantify reactivity at specific atomic sites, Fukui functions and condensed Fukui indices are calculated. These descriptors identify which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack, providing a more detailed reactivity profile than MEP maps alone.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are crucial for comparing the reactivity of different pyrrole derivatives.

Table 2: Global Reactivity Descriptors and Their Formulas This table outlines the calculation and meaning of key reactivity descriptors derived from DFT.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Governs electron flow; electrons move from a region of high chemical potential to one of low potential. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to deformation of the electron cloud. Hard molecules are less reactive. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. |

Density of States (DOS) plots and Partial Density of States (PDOS) diagrams offer a more comprehensive view of the molecular orbital landscape than a simple FMO diagram. A DOS plot shows the number of available orbitals at each energy level. The PDOS analysis further breaks this down, showing the contribution of individual atoms or functional groups to the molecular orbitals. This allows for a detailed understanding of how the pyrrole ring, methyl groups, and nitrile group each contribute to the frontier orbitals and thus influence the molecule's electronic properties and reactivity.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. researchgate.net This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies, researchers can predict the most favorable reaction pathway.

For instance, the formation of substituted pyrrole-3-carbonitriles can occur through various synthetic routes. One relevant example is the Cadogan reaction, where the reduction of a nitro group can lead to ring-contracted side products like a pyrrole carbonitrile. mdpi.comresearchgate.net Theoretical studies can model such a pathway, potentially involving a nitrene intermediate that undergoes ring-opening and subsequent cyclization. mdpi.comresearchgate.net By computing the energetics of each step, these calculations can validate proposed mechanisms and explain the formation of specific products, providing insights that are difficult to obtain through experimental means alone. researchgate.net

Tautomeric Equilibrium Studies (e.g., Pyrrol-3-one ↔ Pyrrol-3-ol)

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key factor in the chemical reactivity and biological activity of heterocyclic compounds like pyrrole derivatives. In the context of pyrrole systems, the equilibrium between the pyrrol-3-one and pyrrol-3-ol forms is of particular interest.

Computational studies, often employing methods like Density Functional Theory (DFT), have been utilized to investigate the tautomeric equilibrium of related pyrrole structures. For instance, DFT-B3LYP calculations have been used to understand the molecular stability and tautomeric equilibrium of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds. mdpi.com These studies have demonstrated a preference for the 1H-pyrrol-3-ol aromatic rings, which are formed through the tautomeric equilibrium from 3H-pyrrol-3-one intermediates. mdpi.com The stability of the pyrrol-3-ol form is often favored by the potential for intramolecular hydrogen bonding between the hydroxyl group at the C3 position and a substituent at the C4 position of the pyrrole ring. mdpi.com

While direct studies on this compound are not extensively detailed in the provided results, the principles from related compounds suggest that it would predominantly exist in its aromatic 1H-pyrrole form rather than a non-aromatic pyrrol-3-one tautomer. The presence of the electron-withdrawing carbonitrile group at the 3-position further stabilizes the aromatic pyrrole ring. The study of tautomerism in different solvents is also crucial, as the equilibrium can be significantly influenced by the polarity and hydrogen-bonding capabilities of the solvent. nih.gov For example, in some keto-enol systems, the keto form is favored in polar aprotic solvents, while the enol form predominates in non-polar solvents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. mdpi.com These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For various classes of pyrrole derivatives, 3D-QSAR studies, often using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand their structure-activity relationships for different biological targets. mdpi.comresearchgate.netnih.gov These studies generate contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields positively or negatively influence the biological activity. mdpi.com

For example, 3D-QSAR models have been developed for thieno[3,2-b]pyrrole derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), an anticancer target. nih.govnih.gov These models have shown good predictive power, with significant statistical parameters such as q², r², and r²pred values. nih.gov Similarly, 3D-QSAR studies on pyrrole-indoline-2-ones as Aurora A kinase inhibitors have provided insights into the structural features that govern their inhibitory activity. mdpi.com While a specific QSAR model for this compound was not found, the general applicability of these methods to pyrrole scaffolds suggests that such a model could be developed to predict its activity against specific targets, provided a suitable dataset of analogues and their biological activities is available. frontiersin.orgnih.gov

The table below summarizes the statistical parameters from various 3D-QSAR studies on pyrrole derivatives, illustrating the robustness of these models.

| Compound Series | Target | Method | q² | r² | r²pred |

| Thieno[3,2-b]pyrrole derivatives | LSD1 | CoMFA | 0.783 | 0.944 | 0.851 |

| Thieno[3,2-b]pyrrole derivatives | LSD1 | CoMSIA | 0.728 | 0.982 | 0.814 |

| Pyrrole-indoline-2-ones | Aurora A Kinase | CoMFA | 0.726 | 0.972 | - |

| Pyrrole-indoline-2-ones | Aurora A Kinase | CoMSIA | 0.566 | 0.984 | - |

| Pyrrolopyridinone derivatives | Cdc7 Kinase | CoMFA | 0.633 | 0.871 | - |

| Pyrrolopyridinone derivatives | Cdc7 Kinase | CoMSIA | 0.587 | 0.757 | - |

Data compiled from multiple sources. mdpi.comresearchgate.netnih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target at the atomic level.

Molecular docking simulations can predict the binding affinity of a ligand to a target protein, often expressed as a docking score or binding energy. researchgate.net These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. The interactions predicted by docking, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for understanding the basis of molecular recognition.

Studies on various pyrrole derivatives have demonstrated the utility of molecular docking in predicting their binding modes and affinities. For instance, docking studies of pyrrole-based compounds as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) have revealed key hydrogen bonding and hydrophobic interactions within the active sites of these enzymes. pensoft.net Similarly, docking simulations of pyrrolo[2,3-d]pyrimidine derivatives have been used to elucidate their binding to target proteins. nih.gov

The predicted binding energies from docking studies on pyrrolyl benzohydrazide (B10538) derivatives against the InhA enzyme, a target for antitubercular drugs, ranged from -6.73 to -4.44, indicating varying degrees of binding affinity. researchgate.net

A primary outcome of molecular docking is the identification of the specific binding site of a ligand on a target macromolecule. univr.it This information is critical for understanding the mechanism of action of a compound and for guiding structure-based drug design efforts.

For example, molecular docking has been instrumental in identifying the binding modes of thieno[3,2-b]pyrrole derivatives within the active site of LSD1. nih.gov These studies, often complemented by molecular dynamics simulations, provide a detailed picture of the protein-ligand complex and its stability over time. nih.gov In another example, docking of 1H-pyrrole, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,2-e] nih.govfrontiersin.orgdiazepine derivatives into the ATP binding site of EGFR and CDK2 has helped to rationalize their anticancer activities. nih.gov

The following table lists examples of pyrrole derivatives, their biological targets, and the key interactions identified through molecular docking studies.

| Pyrrole Derivative Class | Biological Target | Key Predicted Interactions |

| Pyrrole-based hydrazides | Acetylcholinesterase (AChE) | Hydrogen bond with His447, hydrophobic interactions. pensoft.net |

| Thieno[3,2-b]pyrrole-5-carboxamides | Lysine-specific demethylase 1 (LSD1) | Not specified in detail, but used to develop 3D-QSAR models. nih.gov |

| Pyrrolyl benzohydrazides | Enoyl ACP reductase (InhA) | Interactions within the active site. researchgate.netnih.gov |

| Pyrrolo[3,2-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Binding to the ATP pocket. nih.gov |

| 2-Phenyl-1H-indole derivatives | Estrogen and Progesterone Receptors | Prediction of binding interactions. biointerfaceresearch.com |

Crystal Engineering and Supramolecular Chemistry of 2,5 Dimethyl 1h Pyrrole 3 Carbonitrile Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The analysis of a suitable crystal of 2,5-dimethyl-1H-pyrrole-3-carbonitrile would provide fundamental data on its molecular and supramolecular structure.

The primary output of an SC-XRD experiment is the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would confirm the planarity of the pyrrole (B145914) ring, a characteristic feature of this aromatic heterocycle. Key geometric parameters, such as the lengths of the C-C, C-N, and C≡N bonds, would be determined with high precision. An illustrative table of what such data might look like is presented below.

Table 1: Illustrative Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value (Å or °) |

|---|---|

| N1-C2 | ~1.37 |

| C2-C3 | ~1.38 |

| C3-C4 | ~1.42 |

| C4-C5 | ~1.38 |

| C5-N1 | ~1.37 |

| C3-C6 (Cyano) | ~1.44 |

| C6-N2 (Cyano) | ~1.15 |

| C2-N1-C5 | ~109° |

| N1-C2-C3 | ~108° |

| C2-C3-C4 | ~107° |

Note: These are generalized values for illustrative purposes. Actual values would be determined experimentally.

SC-XRD analysis reveals how molecules are arranged in the crystal lattice, defined by the unit cell parameters (a, b, c, α, β, γ) and the space group. While data for the target compound is unavailable, related pyrrole-3-carbonitrile derivatives often crystallize in common space groups such as P2₁/c. nih.gov The analysis would describe how the intermolecular interactions guide the molecules to pack in specific arrangements, such as herringbone or pi-stacked patterns, influencing the crystal's density and stability.

Hirshfeld Surface Analysis for Intermolecular Contact Mapping

To visualize and quantify the intermolecular interactions identified by SC-XRD, Hirshfeld surface analysis is a powerful tool. nih.govscirp.org This technique maps the electron distribution between neighboring molecules to generate a surface that highlights regions of close contact.

The surface is often colored according to a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. scirp.org For this compound, prominent red spots would be expected near the N-H donor and the nitrile nitrogen acceptor, corresponding to the N-H···N hydrogen bonds.

Furthermore, this analysis can generate 2D fingerprint plots, which summarize the distribution of interaction types. The plot of d_i (distance to the nearest nucleus inside the surface) versus d_e (distance to the nearest nucleus outside the surface) provides a quantitative breakdown of the percentage contribution of each type of contact (e.g., H···H, C···H, N···H) to the total surface area. nih.gov In many organic molecules, H···H contacts are the most abundant, and for this compound, a significant percentage for N···H contacts would also be expected. nih.gov

Table 2: Example of Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45-55% |

| C···H / H···C | 25-35% |

| N···H / H···N | 10-20% |

| C···C | 1-5% |

| Other | <1% |

Note: This table is illustrative and based on typical values for similar organic molecules.

Energy Framework Analysis of Crystal Structures

Energy framework analysis provides a quantitative insight into the energetic landscape of the crystal lattice. nih.govrasayanjournal.co.in Using the crystallographic data, the interaction energies between a central molecule and its neighbors are calculated and partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.com

The results are visualized as "frameworks" where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy. rasayanjournal.co.in This visualization makes it easy to identify the dominant forces and the topological anisotropy of the crystal packing. For a molecule like this compound, energy framework analysis would likely show that the crystal's stability is primarily derived from dispersion forces, with significant contributions from the electrostatic component of the N-H···N hydrogen bonds. nih.gov

Studies on Conformational Differences within Asymmetric Units

In some cases, the asymmetric unit of a crystal can contain more than one molecule (Z' > 1). These molecules, known as conformational polymorphs or crystallographically independent molecules, can exhibit subtle differences in their geometries, such as slight variations in torsion angles. mdpi.com Should the crystal structure of this compound reveal multiple molecules in the asymmetric unit, a detailed comparison of their conformations would be conducted. mdpi.com This analysis would explore how different local packing environments can induce minor changes in molecular shape, providing deeper insight into the interplay between intramolecular flexibility and intermolecular forces.

Applications in Materials Science and Industrial Chemistry

Integration into Sensor Technologies

Pyrrole-based materials are widely employed in the field of chemical and biological sensors. These applications generally leverage two key properties of pyrrole (B145914) derivatives: the electrical conductivity of polypyrrole films and the molecular recognition capabilities of individual pyrrole units.

Conductive Polymer-Based Sensors : Sensors based on polypyrrole films detect analytes through changes in electrical resistance or current upon interaction with the target substance. nih.gov These have been successfully developed for detecting a range of analytes, including ammonia (B1221849) gas, dopamine, and L-Tyrosine. nih.govmdpi.comnih.gov As established, 2,5-dimethyl-1H-pyrrole-3-carbonitrile is not a suitable monomer for creating these conductive films.

Molecular Recognition-Based Sensors : The pyrrole ring itself can act as a molecular recognition element. The N-H group is a hydrogen-bond donor, enabling pyrrole-based compounds to function as receptors for anions and other species. researchgate.net Furthermore, the nitrile group (–C≡N) is a polar functionality that has been explored for its potential in detecting ionic species. mdpi.com In principle, this compound combines these features and could be used as a chemosensor. However, specific applications of this particular compound as a sensor have not been detailed in current research.

Role as Building Blocks in Organic Synthesis

Functionalized pyrroles are highly valuable intermediates, or building blocks, for the construction of more complex molecules, particularly in the pharmaceutical and materials science sectors. nih.govtcichemicals.com The compound this compound is a prime example of such a building block due to the reactivity of its distinct functional groups.

The nitrile group can undergo various chemical transformations, such as:

Hydrolysis to form the corresponding carboxylic acid.

Reduction to yield an aminomethyl group.

Reaction with organometallic reagents to produce ketones.

These transformations allow for the introduction of new functionalities and the extension of the molecular framework. Multi-component reactions are often employed to efficiently construct complex pyrrole-3-carbonitrile derivatives from simpler precursors, highlighting the synthetic importance of this structural motif. nih.govnih.gov

| Precursors | Reaction Conditions | Resulting Pyrrole Product | Reference |

|---|---|---|---|

| α-Hydroxyketone, Oxoacetonitrile, Primary Amine | One-pot, AcOH, EtOH, 70 °C | N-substituted 2,3,5-functionalized 3-cyanopyrrole | nih.gov |

| Amidine, Acetylene Derivative | DCM, Room Temperature | Substituted Dihydro-1H-pyrrole-3-carbonitrile | nih.gov |

| α-Hydroxyketone, 3-Oxobutanenitrile, Aniline (B41778) | One-pot, EtOH, 70 °C | N-aryl-2-methyl-5-aryl-1H-pyrrole-3-carbonitrile | nih.gov |

The table above summarizes selected synthetic routes that produce functionalized pyrrole-3-carbonitrile structures, illustrating the value of this scaffold in organic synthesis.

Potential as Precursors for Dyes and Pigments

The pyrrole ring is a core component of several important classes of chromophores. Notably, it forms the central bicyclic system in diketopyrrolopyrrole (DPP) pigments, which are renowned for their brilliant colors, high stability, and strong fluorescence. nih.govfrontiersin.org DPP-based materials are used not only as high-performance pigments in paints and plastics but also in advanced applications like organic electronics and fluorescent probes. nih.govfrontiersin.org

The conventional synthesis of the DPP core involves the base-catalyzed reaction of a dialkyl succinate (B1194679) with an aromatic or heterocyclic nitrile. researchgate.net While this standard route does not start with a pre-formed pyrrole, the structural similarity between this compound and the reactants suggests its potential as a precursor for novel DPP analogues or other related pigment structures.

Furthermore, pyrrole derivatives are integral to other families of dyes. They are used to synthesize BODIPY (boron-dipyrromethene) dyes, which are known for their sharp absorption peaks and high fluorescence quantum yields. rsc.org Pyrrole-based structures with cyanoacrylic acid groups have also been developed as organic dyes for use in dye-sensitized solar cells. acs.org The combination of the electron-rich pyrrole ring and the electron-withdrawing nitrile group in this compound makes it an intriguing candidate for the design of new chromophoric systems.

Biological Activity and Mechanistic Insights Non Clinical Research

Antimicrobial Activity Studies

Derivatives of 2,5-dimethyl-1H-pyrrole-3-carbonitrile have been the subject of numerous investigations to determine their potential as antimicrobial agents. These studies have explored their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of pyrrole-3-carbonitrile derivatives has been evaluated against various bacterial strains, including the difficult-to-treat ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Research has shown that novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives exhibit high activity against the Gram-positive bacterium Staphylococcus aureus but are inactive against the Gram-negative Escherichia coli. researchgate.net This suggests a selective spectrum of activity, which is a common theme in the development of new antibacterial agents. For instance, certain pyrrole (B145914) benzamide (B126) derivatives have demonstrated more potent activity against S. aureus (MIC values of 3.12–12.5 μg/mL) compared to E. coli. nih.gov In another study, a series of 3,5-dimethyl-N2,N4-bis(substituted-thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamides were synthesized. One derivative, compound 3d , showed activity equivalent to the standard drug Ciprofloxacin against both E. coli and S. aureus at a concentration of 100 μg/mL.

Furthermore, some pyrrolo[2,3-b]pyrrole (B13429425) derivatives have been tested against P. aeruginosa and S. aureus. One compound displayed moderate activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL, while another showed good activity against S. aureus, comparable to ciprofloxacin. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Bacterium | Activity (MIC/Concentration) | Reference(s) |

| 2-Amino-1,5-diaryl-1H-pyrrole-3-carbonitriles | Staphylococcus aureus | High activity | researchgate.net |

| 2-Amino-1,5-diaryl-1H-pyrrole-3-carbonitriles | Escherichia coli | Inactive | researchgate.net |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12–12.5 μg/mL | nih.gov |

| 3,5-dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide (3d ) | Escherichia coli | Equipotent to Ciprofloxacin at 100 μg/mL | |

| 3,5-dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide (3d ) | Staphylococcus aureus | Equipotent to Ciprofloxacin at 100 μg/mL | |

| Pyrrolo[2,3-b]pyrrole derivative 2 | Pseudomonas aeruginosa | 50 μg/mL | nih.gov |

| Pyrrolo[2,3-b]pyrrole derivative 3 | Staphylococcus aureus | Comparable to Ciprofloxacin | nih.gov |

Antimycobacterial Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new antimycobacterial agents. The 2,5-dimethylpyrrole scaffold has been identified as a promising starting point for the development of compounds active against Mycobacterium tuberculosis.

A significant number of pyrrole derivatives have demonstrated potent in vitro activity against M. tuberculosis H37Rv, with MIC values ranging from 0.5 to 32 μg/mL. researchgate.netdocumentsdelivered.com An extensive study on 2,5-dimethylpyrrole derivatives identified compounds with MIC values against the H37Rv strain in the range of 0.40 to >25 µg/mL. ucl.ac.uk One particularly potent derivative, a 1,5-diarylpyrrole known as BM212, has been noted for its ability to suppress the survival of multidrug-resistant clinical isolates. researchgate.net Further research into pyrrole-thiazolidinone hybrids identified a compound with a promising MIC of 0.5 μg/mL against M. tuberculosis H37Rv. researchgate.net Similarly, a separate investigation into various pyrrole derivatives found that the majority were efficient antimycobacterial agents, with MIC values between 0.5 and 32 μg/mL. researchgate.net

Table 2: Antimycobacterial Activity of Selected Pyrrole Derivatives Against M. tuberculosis H37Rv

| Compound/Derivative Class | Activity (MIC) | Reference(s) |

| 2,5-Dimethylpyrrole derivatives | 0.40 to >25 µg/mL | ucl.ac.uk |

| Pyrrole-thiazolidinone hybrid 9k | 0.5 μg/mL | researchgate.net |

| Pyrrolo[1,2-a]quinoline derivatives | 8 to 128 µg/mL | mdpi.com |

| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate 4j | 8 µg/mL | mdpi.com |

| Various antifungal pyrrole derivatives | 0.5 to 32 μg/mL | researchgate.netdocumentsdelivered.com |

Antifungal Efficacy

In addition to antibacterial and antimycobacterial properties, pyrrole derivatives have been investigated for their effectiveness against pathogenic fungi, such as Candida albicans and Aspergillus fumigatus.

A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against several fungal species, including C. albicans, C. tropicalis, A. fumigatus, A. flavus, and A. niger. The MIC₉₀ values for this compound ranged from 21.87 to 43.75 μg/mL. nih.gov Another study synthesized a series of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide derivatives and found that two compounds, 3c and 3d , were highly active against C. albicans at a concentration of 100 μg/mL. Furthermore, certain pyrrolidinedione derivatives demonstrated good activity against C. albicans, with MIC values as low as 0.125 µM. uobasrah.edu.iq

Table 3: Antifungal Activity of Selected Pyrrole Derivatives

| Compound/Derivative | Fungal Species | Activity (MIC/Concentration) | Reference(s) |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans, Candida tropicalis | MIC₉₀: 21.87–43.75 μg/mL | nih.gov |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | MIC₉₀: 21.87–43.75 μg/mL | nih.gov |

| 3,5-dimethyl-N2,N4-bis(4-(4-hydroxyphenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide (3c ) | Candida albicans | Highly active at 100 μg/mL | |

| 3,5-dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide (3d ) | Candida albicans | Highly active at 100 μg/mL | |

| Pyrrolidinedione derivative 5a | Candida albicans | 0.125 µM | uobasrah.edu.iq |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent drugs. For pyrrole-based antimicrobials, several key structural features have been identified.

A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group, the adjacent 4,5-diphenyl groups, and the N-benzyl side chain are all important for the compound's inhibitory potency against metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov For antimycobacterial activity, research on 2,5-dimethylpyrroles demonstrated a clear correlation between lipophilicity and efficacy; compounds with higher lipophilicity showed greater activity against M. tuberculosis, likely due to better penetration of the mycobacterial cell wall. ucl.ac.uk

In the context of antifungal activity, the presence of a 4-hydroxyphenyl ring on a thiazole (B1198619) substituent attached to a 3,5-dimethyl-1H-pyrrole dicarboxamide core was found to be essential for activity against C. albicans. The development of 1H-pyrrole-3-carbonitrile derivatives as agonists for the STING (stimulator of interferon genes) receptor, which is involved in immune responses to infections, also highlights the importance of substituents on the aniline (B41778) ring system for modulating activity. nih.govresearchgate.net

Anticancer Activity Research

Beyond antimicrobial applications, pyrrole derivatives have been explored for their potential as anticancer agents. These investigations primarily involve assessing their toxicity towards various cancer cell lines.

Cytotoxicity Studies on Cancer Cell Lines

The cytotoxic effects of pyrrole-containing compounds have been demonstrated against several cancer cell lines, with a notable focus on breast cancer.

A series of pyrrole-tethered bisbenzoxazole derivatives were evaluated for their antiproliferative effects on MCF-7 breast cancer cells. Several compounds showed high efficacy, with IC₅₀ values significantly lower than the reference drug tamoxifen. For example, compounds B8 , B14 , and B18 had IC₅₀ values of 1.89 μM, 0.95 μM, and 1.30 μM, respectively, after 48 hours of exposure. nih.gov Another study on novel pyrrolo[2,3-b]pyrrole derivatives found that one compound was particularly effective against MCF-7 cells, showing greater potency than the standard drugs erlotinib (B232) and doxorubicin. nih.gov Additionally, certain succinimide-maleimide derivatives, which contain a pyrrolidine-2,5-dione core, showed high potential against MCF-7 cells, with IC₅₀ values of 1.496 µM and 1.831 µM for compounds 5i and 5l , respectively. uobasrah.edu.iq

Table 4: Cytotoxicity of Selected Pyrrole Derivatives Against Breast Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference(s) |

| Pyrrole-tethered bisbenzoxazole B8 | MCF-7 | 1.89 μM (48h) | nih.gov |

| Pyrrole-tethered bisbenzoxazole B14 | MCF-7 | 0.95 μM (48h) | nih.gov |

| Pyrrole-tethered bisbenzoxazole B18 | MCF-7 | 1.30 μM (48h) | nih.gov |

| Pyrrolo[2,3-b]pyrrole derivative 2 | MCF-7 | More active than doxorubicin | nih.gov |

| Succinimide-maleimide derivative 5i | MCF-7 | 1.496 µM | uobasrah.edu.iq |

| Succinimide-maleimide derivative 5l | MCF-7 | 1.831 µM | uobasrah.edu.iq |

| Pyrrolidinyl-diethylstilbestrol (DES) | MCF-7 | ED₅₀: 17.6 ± 0.4 μg/mL | nih.gov |

Proposed Mechanisms of Action in Anticancer Contexts

Derivatives of the pyrrole scaffold have demonstrated notable potential in anticancer research, with investigations pointing towards several mechanisms of action. nih.govresearchgate.netnih.gov Studies on various pyrrole derivatives indicate that their anticancer effects may stem from the ability to inhibit crucial protein kinases and induce programmed cell death (apoptosis) in malignant cells. nih.gov

One proposed mechanism involves the inhibition of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These receptors play a critical role in tumor growth, progression, and angiogenesis. Certain pyrrole derivatives have been synthesized as inhibitors of these kinases, forming stable complexes with them and thereby blocking their activity. nih.gov

Furthermore, some pyrrole compounds have been observed to induce apoptosis in cancer cells. nih.gov This process of programmed cell death is a key target for many anticancer therapies. The interaction of these derivatives with the cell membrane, through electrostatic interactions with phospholipid heads and partial intercalation into the membrane's hydrophobic zone, is also thought to contribute to their cytotoxic effects on malignant cells. nih.gov

In vitro studies on novel 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have shown significant antiproliferative properties against various cancer cell lines. For instance, one derivative, 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, exhibited potent activity against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines, with GI50 values of 5.51 and 5.15 μg/mL, respectively. researchgate.net

Anti-inflammatory and Analgesic Properties

The pyrrole nucleus is a core component of several established non-steroidal anti-inflammatory drugs (NSAIDs), and ongoing research continues to explore new derivatives for their anti-inflammatory and analgesic potential. nih.govnih.gov

The anti-inflammatory activity of pyrrole derivatives has been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo). In vivo studies, such as the carrageenan-induced paw edema model in mice, are commonly used to assess the anti-inflammatory effects of new compounds. ebi.ac.uk Research has shown that certain N-substituted pyrrolidine-2,5-dione derivatives can significantly reduce inflammation in this model. ebi.ac.uk

In vitro assays are also employed to understand the mechanisms behind these effects. These assays can measure the inhibition of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in cell cultures. mdpi.commdpi.com For example, some 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been shown to inhibit the production of these pro-inflammatory cytokines in human peripheral blood mononuclear cell cultures. mdpi.com Furthermore, the anti-inflammatory properties of certain pyrrole derivatives are linked to their ability to suppress the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. nih.govchalcogen.ro While COX-1 is involved in normal physiological functions, COX-2 is typically induced during an inflammatory response. chalcogen.ro Consequently, the selective inhibition of COX-2 is a key goal in the development of safer anti-inflammatory drugs. nih.govchalcogen.ro

Numerous studies have synthesized and evaluated pyrrole derivatives for their ability to inhibit COX enzymes. nih.govchalcogen.roacs.org In vitro assays are used to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). The ratio of IC50 values for COX-1 and COX-2 is used to determine the selectivity of the compound.

Research on a series of pyrrole carboxylic acid derivatives has identified compounds with potent inhibitory activity against both COX-1 and COX-2. nih.govacs.org For instance, certain derivatives with an acetic acid group at position 1 demonstrated significant activity against both isoforms, with some showing greater potency than the reference drug celecoxib (B62257) against COX-2. acs.org The structural features of these pyrrole derivatives, such as the nature of the substituent at position 1 and the presence of a lipophilic group at position 5, have been shown to influence their inhibitory activity and selectivity towards COX-1 and COX-2. acs.org

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 4k | Data not specified | Potent inhibitor | Data not specified |

| Compound 4h | Potent inhibitor | Data not specified | Data not specified |

| Compound 13e | Data not specified | 0.98 | 31.5 |

Antioxidant Activity Investigations

The investigation into the antioxidant properties of pyrrole derivatives has revealed their potential to counteract oxidative stress. nih.govresearchgate.netmdpi.comnih.gov Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in a variety of diseases.

Studies have employed various assays to evaluate the antioxidant capacity of these compounds. The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are common in vitro methods used to measure a compound's ability to neutralize free radicals. mdpi.comnih.gov Research has shown that certain pyrrole derivatives exhibit significant radical scavenging activity in these tests. researchgate.netmdpi.com

The antioxidant mechanism of some pyrrole derivatives also extends to their influence on endogenous antioxidant systems. For example, certain pyrrole derivatives have been found to increase the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme, and reduce the products of lipid and protein peroxidation in inflamed tissues. nih.gov This dual action of scavenging free radicals and bolstering the body's own antioxidant defenses highlights the therapeutic potential of these compounds in conditions associated with oxidative stress. nih.gov

Other Biological Research Areas and Target Mechanisms